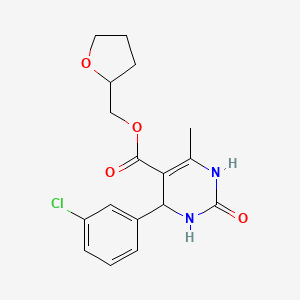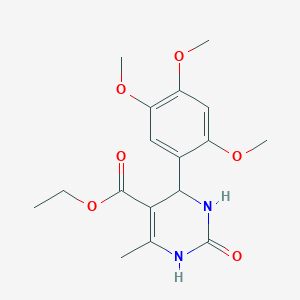![molecular formula C20H25N3O3 B5146090 N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5146090.png)
N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of the more well-known drug Mescaline. DMMDA-2 is known for its hallucinogenic effects, and it has been the subject of scientific research for many years.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, which leads to the activation of certain signaling pathways. This, in turn, leads to the production of hallucinogenic effects.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects in the body. These include changes in heart rate, blood pressure, and body temperature. It also produces changes in perception, mood, and thought patterns. This compound is known to produce hallucinations, which can be visual, auditory, or tactile in nature.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine has several advantages and limitations when it comes to lab experiments. One advantage is that it produces consistent effects in different individuals, which makes it a useful tool for studying the effects of psychoactive drugs. However, one limitation is that it is a controlled substance, which means that it can be difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine. One area of interest is its potential use in the treatment of mental health disorders. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to fully understand the effects of this compound on the brain and body, as well as its potential therapeutic applications.
合成法
N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine can be synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis process involves the reaction of 3,4-dimethoxyphenylacetone with methylamine and formaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through a series of crystallization and chromatography steps.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine has been the subject of scientific research due to its potential use as a psychoactive drug. It has been studied for its effects on the central nervous system, and it has been found to produce hallucinogenic effects similar to those of other phenethylamines. This compound has also been studied for its potential use in the treatment of mental health disorders such as depression and anxiety.
特性
IUPAC Name |
[3-(3,4-dimethoxyanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14-6-4-8-17(21-14)20(24)23-11-5-7-16(13-23)22-15-9-10-18(25-2)19(12-15)26-3/h4,6,8-10,12,16,22H,5,7,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXXFNYBCPRWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5146008.png)

![5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5146022.png)

![5-cyclopropyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5146047.png)

![5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5146053.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5146062.png)
![N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5146068.png)
![1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5146070.png)
![N-[3-(trifluoromethyl)phenyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5146094.png)
![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)
![(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5146104.png)
![butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5146114.png)